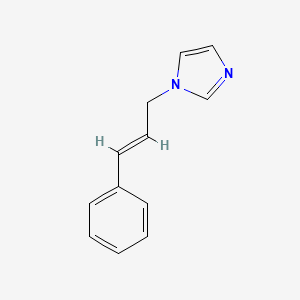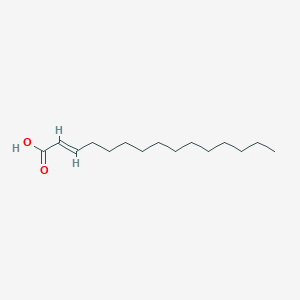
2-Pentadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-pentadecenoic acid is a pentadecenoic acid in which the olefinic double bond is at position 2 and has E configuration. It is a pentadecenoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Aplicaciones Científicas De Investigación
Novel Methoxylated Fatty Acids in Marine Organisms
Carballeira and Pagán (2001) identified new methoxylated fatty acids, including 2-methoxy-pentadecenoic acid, in the Caribbean sponge Callyspongia fallax. This discovery expands the range of known 2-methoxylated fatty acids in nature and suggests new fatty acid biosynthetic possibilities in marine organisms (Carballeira & Pagán, 2001).
Topoisomerase I Inhibition
An improved synthesis of (Z)-14-methyl-9-pentadecenoic acid led to sufficient quantities to study its inhibitory potential on human placenta DNA topoisomerase I. Carballeira, Sanabria, and Oyola (2007) found this acid inhibits the enzyme at concentrations of 500 μM (Carballeira, Sanabria, & Oyola, 2007).
Synthesis for Topoisomerase I Inhibitory Profile
Carballeira et al. (2004) achieved a stereoselective synthesis of monounsaturated analogs of pentadecenoic acid, which facilitates studying the topoisomerase I inhibitory profile of this class of fatty acids (Carballeira et al., 2004).
Solid-State Miscibility and Polymorphism
Gbabode et al. (2009) investigated the polymorphism and solid-state miscibility of the binary system of pentadecanoic acid and hexadecanoic acid, revealing insights into the solid forms and composition domains of these fatty acids (Gbabode et al., 2009).
Biomarker for Dietary Fiber Intake
Weitkunat et al. (2017) demonstrated that gut-derived propionate, increasing with dietary fiber consumption, is used for hepatic synthesis of odd-chain fatty acids like pentadecanoic acid. This indicates its potential as a biomarker for dietary fiber intake (Weitkunat et al., 2017).
Microbial Oxidation of Alkanes
Souw, Luftmann, and Rehm (2005) studied the microbial oxidation of n-pentadecane by Candida strains, highlighting pentadecenoic acid's presence in culture fluids and cells, signifying a direct desaturation of pentadecanoic acid (Souw, Luftmann, & Rehm, 2005).
Extraction of Polyphenols from Crude Pollen
Oroian, Ursachi, and Dranca (2020) explored the extraction efficiency of polyphenols from crude pollen, where the defatted pollen revealed significant amounts of cis-14-pentadecenoic acid (Oroian, Ursachi, & Dranca, 2020).
Propiedades
Fórmula molecular |
C15H28O2 |
|---|---|
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
(E)-pentadec-2-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h13-14H,2-12H2,1H3,(H,16,17)/b14-13+ |
Clave InChI |
HOGWBMWOBRRKCD-BUHFOSPRSA-N |
SMILES isomérico |
CCCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCC=CC(=O)O |
SMILES canónico |
CCCCCCCCCCCCC=CC(=O)O |
Sinónimos |
14-pentadecenoic acid pentadecenoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




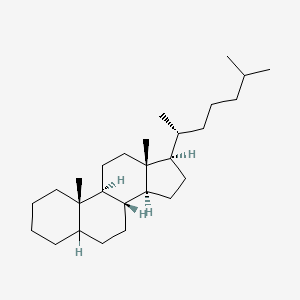
![[18F]Fdpn](/img/structure/B1235566.png)
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
![(1S,9S,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1235569.png)
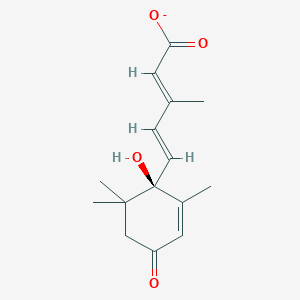
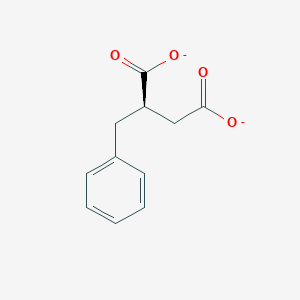

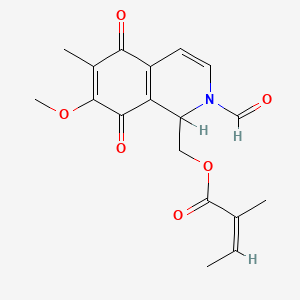
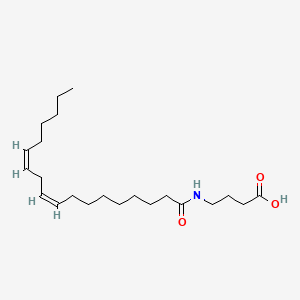
![butyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B1235582.png)
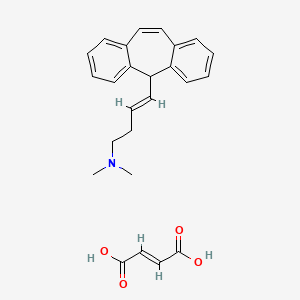
![(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol](/img/structure/B1235584.png)
